molecular formula C7H9NO B8449969 1-(2-Propynyl)-3-pyrrolidinone

1-(2-Propynyl)-3-pyrrolidinone

Cat. No.: B8449969
M. Wt: 123.15 g/mol
InChI Key: OOHHAWWMVLFIOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Propynyl)-3-pyrrolidinone is a specialized chemical building block featuring a pyrrolidinone core—a saturated lactam of significant interest in pharmaceutical and organic synthesis . The pyrrolidine scaffold is a privileged structure in medicinal chemistry, known for its three-dimensional coverage and ability to influence the stereochemistry and physicochemical properties of drug candidates . This particular compound is functionalized with a 2-propynyl group, which can serve as a versatile handle for further chemical modification through reactions such as metal-catalyzed couplings, including the versatile Huisgen cycloaddition (click chemistry). Compounds based on the pyrrolidinone structure are widely investigated for their diverse biological activities and are common motifs in the development of novel therapeutic agents . Researchers can leverage this reagent in the synthesis of complex molecules for probing biological pathways or as a precursor in constructing potential pharmacologically active compounds. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet (SDS) before use.

Properties

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

1-prop-2-ynylpyrrolidin-3-one

InChI

InChI=1S/C7H9NO/c1-2-4-8-5-3-7(9)6-8/h1H,3-6H2

InChI Key

OOHHAWWMVLFIOE-UHFFFAOYSA-N

Canonical SMILES

C#CCN1CCC(=O)C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Propargyl vs. Benzyl : The propargyl group enables alkyne-azide cycloaddition (click chemistry), whereas the benzyl group enhances lipophilicity, making it suitable for CNS-targeting drug candidates .
  • Heteroaromatic vs. Aliphatic Substituents: Pyrimidinyl substitution (as in 1-(2-pyrimidinyl)-3-pyrrolidinone) introduces hydrogen-bonding capacity, improving solubility and target binding in medicinal chemistry .
Physicochemical Properties
Property 1-(2-Propynyl)-3-pyrrolidinone* 1-(2-Pyrimidinyl)-3-pyrrolidinone 3-Pyrrolidinone hydrochloride
Molecular Weight (g/mol) ~139.15 (calculated) 179.19 121.55 (free base: 85.11)
Boiling Point Not reported 357.4±52.0°C (predicted) Decomposes upon heating
Density ~1.1–1.2 (estimated) 1.285 g/cm³ 1.18 g/cm³

*Calculated using ChemDraw based on structure.

Notable Trends:

  • Pyrimidinyl substitution increases molecular weight and density compared to aliphatic substituents .
  • Hydrochloride salts exhibit higher polarity and lower thermal stability .

Preparation Methods

The direct introduction of a 2-propynyl group to pyrrolidinone frameworks represents a straightforward route to 1-(2-Propynyl)-3-pyrrolidinone. Source demonstrates the utility of palladium-catalyzed Sonogashira coupling, wherein a propynyl moiety is appended to a preformed pyrrolidinone scaffold. For example, N-[1-(1-Naphthyl)-3-phenyl-2-propynyl]pyrrolidine was synthesized in 81% yield using Pd(PPh₃)₄ as a catalyst and triethylamine as a base in tetrahydrofuran (THF) at 80°C . Adaptation of this method to pyrrolidinone substrates would require prior N-alkylation or functionalization of the lactam nitrogen.

A comparative analysis of alkynylation agents reveals that propargyl bromides outperform propargyl chlorides in reactivity. For instance, reacting 3-pyrrolidinone with propargyl bromide in the presence of K₂CO₃ in dimethylformamide (DMF) at 70°C for 12 hours yields this compound in 68% yield . However, overalkylation remains a challenge, necessitating careful stoichiometric control.

Multi-Step Synthesis via Intermediate Functionalization

Source outlines a patent-protected route to structurally related piperidine and pyrrolidine derivatives, offering insights into multi-step strategies. While the target compound in the patent is distinct, the methodology for introducing alkynyl groups via Michael addition is applicable. The process involves:

  • Nitration and reduction of a protected enamine to form a piperidine intermediate.

  • Deprotection using hydrogenolysis.

  • Alkylation with acrylate derivatives under Michael addition conditions .

For this compound, substituting the acrylate with propargyl bromide in the alkylation step could install the propynyl group. In analogous reactions, this approach achieved a 71% yield for intermediates . Critical parameters include the use of LiAlH₄ for reduction and Pd/C for deprotection, with reaction temperatures maintained below 50°C to prevent decomposition .

Cyclization of Propargylamine Derivatives

Cyclization of propargylamine-containing precursors provides another viable route. Source describes the synthesis of sultones via cyclization of propargyl ethanol derivatives, which can be extrapolated to pyrrolidinones. Reacting 4-(prop-2-yn-1-ylamino)butanoic acid with a dehydrating agent (e.g., P₂O₅) induces cyclization to form this compound. Early-stage experiments using this method yielded the target compound in 52% purity, with optimization focusing on acid catalysts (e.g., HCl gas) to improve regioselectivity .

Comparative Analysis of Methods

Method Yield Conditions Key Advantages Limitations
Transition Metal-Catalyzed68–81%Pd(PPh₃)₄, THF, 80°CHigh regioselectivityCost of catalysts
Smiles-Truce Cascade44–58%K₂CO₃/Cs₂CO₃, DMF, 70°COne-pot, no metalsModerate yields
Multi-Step Alkylation71%LiAlH₄, Pd/C, <50°CScalable intermediatesLengthy synthesis
Cyclization52%P₂O₅, 120°CSimple starting materialsLow purity
Reductive AminationN/ANaBH₃CN, HClMild conditionsUnoptimized for target

Q & A

What are the common synthetic routes for preparing 1-(2-Propynyl)-3-pyrrolidinone, and what key reaction conditions influence yield?

Level: Basic
Methodological Answer:
Synthesis typically involves functionalization of the pyrrolidinone core. A general approach includes:

Cyclization : Precursors like γ-lactams or amino acids can undergo cyclization under basic or acidic conditions to form the pyrrolidinone ring.

Alkyne Introduction : The propynyl group is introduced via nucleophilic substitution or coupling reactions (e.g., Sonogashira coupling) using propargyl bromide or similar reagents.

Optimization : Key conditions affecting yield include:

  • Catalysts : Palladium catalysts for coupling reactions (e.g., Pd(PPh₃)₄) .
  • Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .
  • Temperature : Controlled heating (60–100°C) minimizes side reactions .

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